L-Threoninol

Vue d'ensemble

Description

L-Threoninol: It is commonly used in solution phase peptide synthesis and as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . This compound is notable for its ability to cross-hybridize with DNA and RNA, making it a valuable tool in various biochemical applications .

Mécanisme D'action

Target of Action

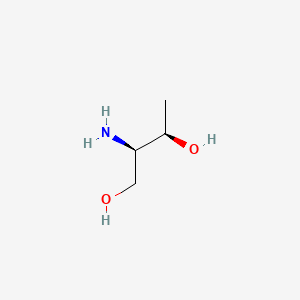

L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol . It’s known to be used in the synthesis and modification of oligodeoxynucleotide and can also be utilized to synthesize pyrene-l-threoninyl analogues .

Mode of Action

It’s known that this compound can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . This suggests that it may interact with nucleic acids or enzymes involved in nucleic acid synthesis.

Biochemical Pathways

This compound is closely related to the amino acid threonine . Threonine is metabolized in at least three ways: In many animals, it is converted to pyruvate via threonine dehydrogenase. An intermediate in this pathway can undergo thiolysis with CoA to produce acetyl-CoA and glycine . .

Result of Action

It’s known that this compound can be used in the synthesis of oligodeoxynucleotide and pyrene-l-threoninyl analogues , suggesting that it may have roles in nucleic acid synthesis or modification.

Analyse Biochimique

Biochemical Properties

L-Threoninol plays a significant role in biochemical reactions. It is involved in the biosynthesis pathway of L-threonine in Escherichia coli . This pathway involves various enzymes and biomolecules, with which this compound interacts. The nature of these interactions is complex and involves metabolic flux, enzyme control, and metabonomics .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action of this compound is complex and involves a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution of this compound are still being researched.

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Threoninol can be synthesized through nonenzymatic polymerase-like template-directed synthesis. This involves the chemical ligation of this compound nucleic acid fragments on a template, mediated by N-cyanoimidazole . The ligation process is significantly faster and occurs in higher yield compared to DNA ligation .

Industrial Production Methods: In industrial settings, this compound is produced by incorporating thioctic acid derivatives as building blocks to introduce thiol groups at predetermined positions of oligonucleotides . This method is particularly useful for the preparation of oligonucleotide conjugates and the functionalization of gold nanoparticles .

Analyse Des Réactions Chimiques

Types of Reactions: L-Threoninol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Thiolating agents like thioctic acid derivatives are employed.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Thiolated oligonucleotides.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Metabolic Role and Health Benefits

L-Threoninol plays a significant role in metabolism and cellular function. It is involved in the synthesis of collagen, elastin, and enamel proteins, which are crucial for maintaining structural integrity in various tissues . Research indicates that L-threonine supplementation can enhance healthspan by promoting longevity in model organisms like Caenorhabditis elegans. This effect is linked to its ability to attenuate ferroptosis through ferritin-dependent pathways, suggesting potential applications in aging research and therapies aimed at age-related diseases .

1.2 Lipotropic Effects

As a lipotropic agent, this compound aids in fat metabolism within the liver, potentially preventing excessive fat accumulation. This property makes it a candidate for therapeutic interventions in metabolic disorders .

Biotechnology and Molecular Biology

2.1 Nucleic Acid Research

This compound is being explored as a component of novel nucleic acid structures known as acyclic this compound nucleic acids (aTNA). These molecules have shown promise in template-directed synthesis processes that could revolutionize genetic engineering and synthetic biology. For instance, studies have demonstrated that aTNA can facilitate high-efficiency ligation reactions, paving the way for new genetic systems .

2.2 Drug Development

The stability and non-immunogenic properties of aTNA make it an attractive candidate for drug delivery systems. Functionalized aTNA structures have been developed to target cancer cells effectively while minimizing off-target effects . This capability highlights the potential of this compound derivatives in creating advanced therapeutic agents.

Synthetic Chemistry Applications

3.1 Chiral Linkers in Organic Synthesis

This compound has been utilized as a chiral linker in organic synthesis, particularly for the photo-regulation of DNA triplex formation. This application underscores its utility in developing new methodologies for controlling biochemical processes at the molecular level .

3.2 Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of this compound, such as bisoxazoline compounds, which are valuable in asymmetric catalysis . The ability to derive complex molecules from simple precursors like this compound opens avenues for creating novel pharmaceuticals.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Serinol Nucleic Acid (SNA): Similar in structure but forms less stable duplexes with DNA and RNA compared to L-Threoninol.

Hexitol Nucleic Acid: Another xeno nucleic acid with structural similarities to DNA and RNA.

Cyclohexenyl Nucleic Acid: Known for its ability to form homoduplexes and cross-pair with DNA and RNA.

Uniqueness of this compound: this compound stands out due to its high nuclease durability and ability to cross-hybridize with both DNA and RNA . Its structural rigidity and versatility in chemical modifications make it a unique and valuable compound in various scientific applications .

Activité Biologique

L-Threoninol, a derivative of the amino acid threonine, has garnered attention in various fields due to its biological activities. This article explores its physiological functions, transport mechanisms, and potential applications in biotechnology and medicine, supported by recent research findings and case studies.

Physiological Functions

This compound is recognized for its role in various biological processes. It acts as a precursor for protein synthesis and plays a significant role in cellular metabolism. Studies indicate that threonine and its derivatives are essential for maintaining gut health, promoting muscle growth, and regulating metabolic pathways.

Key Functions:

- Protein Synthesis : this compound contributes to the synthesis of threonine-rich proteins, particularly in epithelial tissues. A deficiency can lead to reduced mucin production, affecting gut health and function .

- Cell Growth and Proliferation : Threonine is crucial for embryonic stem cell (ESC) self-renewal and differentiation. It activates several signaling pathways (e.g., mTOR) that are vital for cell cycle progression .

- Metabolic Regulation : this compound influences lipid metabolism and thermogenic gene expression, suggesting its role as a metabolic regulator in various organisms .

Transport Mechanisms

The uptake of this compound in microbial systems has been studied extensively. In Escherichia coli, specific transporters are responsible for the efficient uptake of threonine and its derivatives.

Transport Systems:

- YifK Transporter : Identified as a primary carrier for L-threonine, YifK operates using a proton motive force to facilitate amino acid uptake. Its activity is crucial under conditions where external threonine concentrations are low .

- BrnQ Transporter : Acts as a secondary transporter that compensates when YifK is inactive. It shows high-flux transport capabilities at elevated threonine concentrations .

Case Studies

Recent studies have highlighted the diverse applications of this compound in biotechnology and medicine.

1. Biocompatibility with Fullerene Adducts

A study synthesized a C70 fullerene adduct with this compound to assess its biocompatibility and biological activity. The adduct demonstrated favorable properties such as low cytotoxicity and effective interaction with DNA, indicating potential applications in drug delivery systems .

2. Acyclic this compound Nucleic Acid (aTNA)

Research on acyclic this compound nucleic acid (aTNA) has shown that it can form stable structures with DNA and RNA, making it a promising candidate for genetic engineering applications. The stability of these hetero-duplexes suggests potential uses in therapeutic contexts where nucleic acid stability is critical .

Research Findings

Recent findings emphasize the importance of this compound in healthspan extension and metabolic regulation:

- A study on Caenorhabditis elegans found that supplementation with L-threonine improved healthspan by reducing age-associated ferroptosis through specific metabolic pathways . This indicates potential implications for aging research and therapeutic interventions.

- Another investigation highlighted that L-threonine supplementation could enhance immune responses, particularly in infant nutrition, suggesting its role as an immunostimulant .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2R,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186028 | |

| Record name | L-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108102-49-4, 3228-51-1 | |

| Record name | rel-(2R,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threoninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threoninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3228-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-THREONINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.